9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine
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Description
9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine is a useful research compound. Its molecular formula is C28H37N9O5S and its molecular weight is 611.722. The purity is usually 95%.
BenchChem offers high-quality 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging and Apoptosis Detection
One of the notable applications of structurally related compounds involves molecular imaging, particularly in apoptosis detection. The synthesis of ApoSense compound [18F]NST732 by nucleophilic ring opening of an aziridine precursor showcases the potential of these compounds in selective targeting, binding, and accumulation within cells undergoing apoptotic cell death. This application is significant in monitoring antiapoptotic drug treatments and could have implications for blood clotting studies in a clinical research setting (Basuli et al., 2012).
Enzymatic Synthesis of Nucleosides
Another application involves the enzymatic transfer of nucleosides, as demonstrated by alginate gel-entrapped cells of E. coli, which catalyze the transfer of 2-deoxy-D-ribofuranosyl moiety to purine and pyrimidine bases. This enzymatic process is critical for the synthesis of various nucleosides, highlighting the compound's potential utility in genetic research and therapeutic development (Votruba et al., 1994).
Antiviral and Antitumor Research
Compounds with structural similarities have also been explored for their potential in antiviral and antitumor research. The synthesis of certain 2'-deoxy-beta-D-ribo- and -beta-D-arabinofuranosyl nucleosides of purine derivatives has shown promise in this area, underscoring the importance of these compounds in developing new therapeutic agents (Srivastava et al., 1981).
Fluorescence Spectroscopy and Mass Spectrometry
In the realm of analytical chemistry, derivatives of the compound, especially those involving dimethylamino naphthalene sulfonamide (dansyl), are used in fluorescence spectroscopy and mass spectrometry for the assay of complex mixtures. This application is crucial for the quantitation of amino acids in various samples, demonstrating the compound's utility in food chemistry and biochemical analysis (Mazzotti et al., 2012).
properties
IUPAC Name |
N-[4-[[6-amino-9-[(2R,4R,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N9O5S/c1-35(2)19-9-5-8-18-17(19)7-6-10-21(18)43(40,41)33-12-4-3-11-30-28-34-22-25(29)31-16-32-26(22)37(28)27-24(39)23(38)20(42-27)15-36-13-14-36/h5-10,16,20,23-24,27,33,38-39H,3-4,11-15H2,1-2H3,(H,30,34)(H2,29,31,32)/t20-,23+,24?,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZRGCLUYTZVPR-LLGMTXTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CN6CC6)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3[C@H]5C([C@H]([C@H](O5)CN6CC6)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N9O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675569 |
Source
|
Record name | 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
256953-68-1 |
Source
|
Record name | 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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